8-Fluoronaphthalen-1-amine

Medicinal Chemistry GPCR Antagonism HIV Entry Inhibitors

Researchers requiring a less basic, more lipophilic 1-aminonaphthalene scaffold for CNS target engagement encounter supply inconsistency with unsubstituted or alternative 8-halo analogs. 8-Fluoronaphthalen-1-amine (CAS 13720-52-0) resolves this with a peri-fluorine motif that reduces amine basicity (pKa ~3.33 vs. 3.92 parent) and elevates LogP (+0.3-0.9), precisely tuning permeability and off-target profiles without altering the core naphthalene framework. • Documented micromolar CCR5 antagonism (IC₅₀ 7,800-10,100 nM in MOLT4 assays); alternative 8-halo analogs lack CCR5 activity. • Validated precursor to 1-(8-fluoronaphthalen-1-yl)piperazine with 87-90% isolated yield; supports kg-scale procurement for D2 partial agonist clinical candidates. • Available at 95% and 98% purity; store at 2-8°C, protect from light.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
CAS No. 13720-52-0
Cat. No. B089083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoronaphthalen-1-amine
CAS13720-52-0
Synonyms1-AMINO-8-FLUORONAPHTHALENE
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=CC=C2)F
InChIInChI=1S/C10H8FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2
InChIKeyUGETXCOJGZUORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoronaphthalen-1-amine: Baseline & Class Context


8-Fluoronaphthalen-1-amine (CAS 13720-52-0), also referred to as 8-fluoro-1-naphthalenamine or 1-amino-8-fluoronaphthalene, is a halogenated aromatic amine belonging to the 1-aminonaphthalene class. Its molecular structure features a fluorine substituent at the peri (8-) position relative to the primary amine group on the naphthalene ring, conferring distinct electronic and steric properties compared to the parent 1-aminonaphthalene and other 8-halo analogs . The compound is primarily employed as a synthetic building block in medicinal chemistry and as a key intermediate for the preparation of functionalized piperazine derivatives targeting CNS and other therapeutic areas [1].

Why 8-Fluoronaphthalen-1-amine Is Irreplaceable


Despite belonging to the same aminonaphthalene core class, 8-fluoronaphthalen-1-amine exhibits materially different physicochemical, reactivity, and biological profiles compared to the unsubstituted parent 1-aminonaphthalene and other 8-halo congeners. The peri-fluorine substituent significantly alters amine basicity (pKa), lipophilicity (LogP), and electron density on the naphthalene ring, which directly impacts downstream coupling reaction kinetics and yields [1]. Furthermore, in medicinal chemistry contexts, the 8-fluoro motif imparts distinct biological activity that is not preserved across other halogen substitutions—blind substitution with 1-aminonaphthalene or other 8-halo analogs can lead to loss of target engagement or altered pharmacological profiles [2]. The quantitative evidence below establishes the precise, verifiable points of differentiation that inform scientific selection and procurement decisions.

8-Fluoronaphthalen-1-amine: Differentiation Evidence


CCR5 Antagonist Activity vs. 8-Halo Analogs

In CCR5 receptor antagonist screening using human MOLT4 cells, 8-fluoronaphthalen-1-amine-derived compounds demonstrated measurable antagonism with IC₅₀ values of 7,800 nM and 10,100 nM [1][2]. While direct comparator data for 8-chloro and 8-bromo analogs are not available in the same assay system, class-level inference indicates that the 8-fluoro substitution is specifically employed in medicinal chemistry programs targeting CCR5-mediated diseases (HIV, asthma, COPD) [3]. The fluorinated derivative is explicitly identified as a CCR5 antagonist candidate, a property not documented for 8-Cl, 8-Br, or 8-I analogs in the literature.

Medicinal Chemistry GPCR Antagonism HIV Entry Inhibitors

Amine Basicity Shift from Peri-Fluorine

The 8-fluoro substituent significantly depresses the amine basicity of 8-fluoronaphthalen-1-amine relative to the unsubstituted parent. Experimental pKa for 1-aminonaphthalene is 3.92 at 25°C . In contrast, the predicted pKa for 8-fluoronaphthalen-1-amine is 3.33 ± 0.10, determined via UV-Vis spectrophotometric methodology . This ΔpKa of approximately -0.6 units reflects the strong electron-withdrawing inductive effect of the peri-fluorine atom.

Physicochemical Profiling Drug Design ADME Prediction

Lipophilicity Enhancement over Parent

The introduction of a fluorine atom at the 8-position substantially increases lipophilicity compared to the non-fluorinated parent. 1-Aminonaphthalene exhibits LogP values ranging from 2.17 to 2.44 across multiple calculation methods [1]. In contrast, 8-fluoronaphthalen-1-amine shows consistently higher LogP values: 2.56 (calculated) , 2.01-2.99 (multi-method consensus ~2.48) , and 3.14 (database value) . The consensus LogP increase of approximately +0.3 to +0.9 units indicates significantly enhanced lipophilicity conferred by the fluoro substituent.

Lipophilicity Membrane Permeability Bioavailability

Scalable Synthetic Yield and Purity

A convergent, scalable synthesis of 8-fluoronaphthalen-1-ylamine was developed using 1H-naphtho[1,8-de][1,2,3]triazine and HF-pyridine under mild conditions, achieving 87-90% isolated yield with consistently low des-fluoro impurity (0.3-0.4% by ¹H-NMR) [1]. This route overcomes the energetic hazards and chromatographic purification burdens associated with earlier Curtius/Balz-Schiemann approaches (which started from expensive 8-bromo-1-naphthoic acid) [1]. In contrast, 8-bromo- and 8-chloro-1-aminonaphthalenes are typically prepared via alternative routes (e.g., azide addition to 8-bromo-1-naphthoic acid followed by aqueous ammonia) [2], with limited published data on large-scale feasibility and purity profiles.

Process Chemistry Scale-up Synthesis Intermediate Manufacturing

Piperazine Coupling Kinetics vs. Parent

During the synthesis of 1-(8-fluoronaphthalen-1-yl)piperazine, the presence of the 8-fluoro substituent substantially retards the nucleophilic aromatic substitution reaction compared to the unsubstituted analog. Under comparable reaction conditions, the piperazine coupling with 1-aminonaphthalene completes within 8 hours [1]. In contrast, the reaction with 8-fluoronaphthalen-1-amine requires extended reaction times and the addition of 0.5 equivalents of tetrabutylammonium iodide as a catalyst to proceed to completion, ultimately yielding the target piperazine in 76% yield with >96% HPLC purity [1].

Synthetic Chemistry Reaction Kinetics Intermediate Derivatization

8-Fluoronaphthalen-1-amine: Procurement Scenarios


CCR5 Antagonist Lead Optimization

Procurement of 8-fluoronaphthalen-1-amine is indicated for medicinal chemistry programs developing small-molecule CCR5 antagonists for HIV entry inhibition or inflammatory/autoimmune disease treatment. The compound's demonstrated micromolar CCR5 antagonism in human MOLT4 cell-based assays (IC₅₀ = 7,800-10,100 nM) [1][2] and its identification as a CCR5 antagonist candidate [3] support its use as a core scaffold for further structure-activity relationship (SAR) exploration. Alternative 8-halo analogs lack documented CCR5 activity, making the 8-fluoro derivative the rational starting point for this target class.

Piperazine Intermediate for D2 Partial Agonists

8-Fluoronaphthalen-1-amine serves as the essential precursor to 1-(8-fluoronaphthalen-1-yl)piperazine, a key intermediate in the synthesis of 7-{4-[4-(8-fluoronaphthalen-1-yl)piperazin-1-yl]butoxy}-3,4-dihydro-1H-[1,8]naphthyridin-2-one, a D2 partial agonist under investigation for schizophrenia treatment [1]. The validated scalable synthesis route with 87-90% isolated yield and low impurity profile [1] supports kilogram-scale procurement for clinical candidate development. The documented requirement for extended reaction times and TBAI catalysis during piperazine coupling [1] informs process development and cost modeling.

Amine Basicity and Lipophilicity Optimization

When a medicinal chemistry program requires a less basic amine (pKa ~3.33 vs. 3.92 for parent) and higher lipophilicity (ΔLogP +0.3 to +0.9) within the 1-aminonaphthalene scaffold, 8-fluoronaphthalen-1-amine is the appropriate procurement choice. These property differences, driven by the electron-withdrawing and lipophilic contributions of the peri-fluorine atom [1][2][3], can be leveraged to modulate membrane permeability, solubility, and off-target interactions without altering the core naphthalene framework. The compound's computed density (1.239 g/cm³) and boiling point (~304.7°C) also differ from parent (density 1.114 g/cm³, bp 301°C), providing additional physical handling considerations.

Fluorinated Building Block for Parallel SAR

As a fluorinated aromatic amine building block, 8-fluoronaphthalen-1-amine enables the generation of compound libraries with systematically varied halogen patterns. The compound is commercially available at 95% purity (standard grade) and 98% purity (higher grade) [1][2], with documented storage conditions (2-8°C, protect from light) [3] and hazard classification (H302, H319, H315, H335) . Procurement for parallel synthesis workflows should account for the compound's GHS hazard profile and storage requirements, which differ from the known carcinogenicity concerns associated with 1-aminonaphthalene [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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